molecular formula C10H15NO4 B13893944 Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

Cat. No.: B13893944
M. Wt: 213.23 g/mol
InChI Key: GDEJDSKBPBFHEI-UHFFFAOYSA-N
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Description

Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[311]heptane-5-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate typically involves the construction of its bicyclic scaffold. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely apply.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.

Scientific Research Applications

Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in drug development and biochemical research.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

propan-2-yl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

InChI

InChI=1S/C10H15NO4/c1-6(2)14-7(12)10-4-9(3,5-10)15-8(13)11-10/h6H,4-5H2,1-3H3,(H,11,13)

InChI Key

GDEJDSKBPBFHEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C12CC(C1)(OC(=O)N2)C

Origin of Product

United States

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